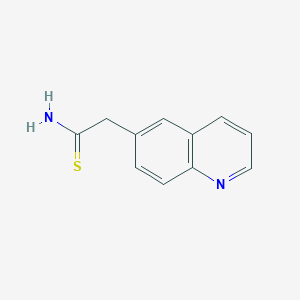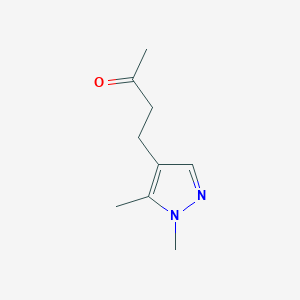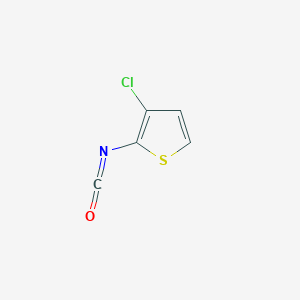
3-Chloro-2-isocyanatothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-isocyanatothiophene is a chemical compound with the molecular formula C5H2ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isocyanatothiophene typically involves the chlorination of 2-isocyanatothiophene. One common method includes the reaction of 2-isocyanatothiophene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C4H3NOS+SOCl2→C4H2ClNOS+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce the production cost. Safety measures are crucial due to the involvement of hazardous reagents like thionyl chloride .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-isocyanatothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines (RNH2) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Cycloaddition: Reagents such as alkenes or alkynes in the presence of catalysts like copper(I) iodide (CuI).
Major Products
Substitution Products: Depending on the nucleophile, products like 3-azido-2-isocyanatothiophene or 3-amino-2-isocyanatothiophene are formed.
Cycloaddition Products: Formation of heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-Chloro-2-isocyanatothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-isocyanatothiophene involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, leading to enzyme inhibition. This reactivity is exploited in designing enzyme inhibitors for therapeutic applications. The compound’s ability to form stable heterocyclic structures also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatothiophene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-isocyanatothiophene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-Chloro-2-isocyanatothiophene is unique due to the presence of both chlorine and isocyanate groups, which confer distinct reactivity patterns. Its ability to undergo diverse chemical reactions and form stable products makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H2ClNOS |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
3-chloro-2-isocyanatothiophene |
InChI |
InChI=1S/C5H2ClNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H |
InChI Key |
KHDWFNCUCBZSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


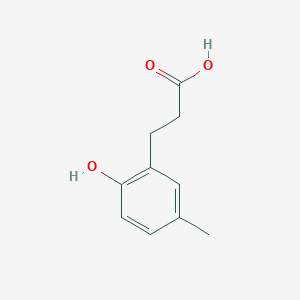
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
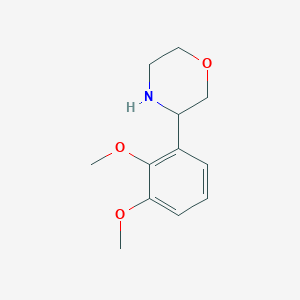

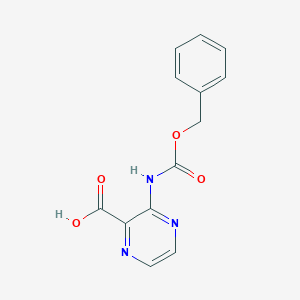
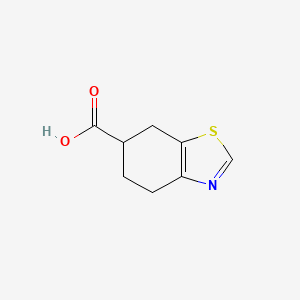

![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

